molecular formula C9H9ClO2S B2377660 4-Chloro-2-(ethylsulfanyl)benzoic acid CAS No. 1339600-61-1

4-Chloro-2-(ethylsulfanyl)benzoic acid

Cat. No.: B2377660
CAS No.: 1339600-61-1
M. Wt: 216.68
InChI Key: QBQLCVNROKAMDB-UHFFFAOYSA-N
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Description

4-Chloro-2-(ethylsulfanyl)benzoic acid is an organic compound with the molecular formula C9H9ClO2S and a molecular weight of 216.68 g/mol . This compound is characterized by a chloro group at the fourth position and an ethylsulfanyl group at the second position on the benzoic acid ring. It is primarily used in scientific research and has various applications in chemistry and industry.

Preparation Methods

The synthesis of 4-Chloro-2-(ethylsulfanyl)benzoic acid can be achieved through several methods. One common synthetic route involves the reaction of 4-chlorobenzoic acid with ethylthiol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often use similar reagents but optimize the reaction parameters for large-scale production.

Chemical Reactions Analysis

4-Chloro-2-(ethylsulfanyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-Chloro-2-(ethylsulfanyl)benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(ethylsulfanyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways, depending on the specific application and target .

Comparison with Similar Compounds

4-Chloro-2-(ethylsulfanyl)benzoic acid can be compared with similar compounds such as 2-Chloro-4-(methylsulfonyl)benzoic acid. While both compounds have a chloro group and a sulfur-containing substituent, their positions and types of sulfur groups differ. This difference can lead to variations in their chemical reactivity and applications. For example, 2-Chloro-4-(methylsulfonyl)benzoic acid is often used as an intermediate in the synthesis of herbicides .

Similar compounds include:

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

4-chloro-2-ethylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQLCVNROKAMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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